



# Detecting 2-Hydroxybutyrylated Proteins: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Lysine 2-hydroxybutyrylation (Kbhb) is a recently identified post-translational modification (PTM) where a 2-hydroxybutyryl group is covalently attached to the  $\epsilon$ -amino group of a lysine residue.[1] This modification is dynamically regulated by cellular metabolism, particularly the levels of the ketone body  $\beta$ -hydroxybutyrate (BHB), and has been implicated in the regulation of gene expression and various cellular processes.[2][3][4][5] The study of 2-hydroxybutyrylation is crucial for understanding its role in health and disease, including metabolic disorders, cancer, and neurological conditions, making its detection a key aspect of fundamental research and drug development.[4][5][6]

This document provides detailed application notes and protocols for the primary methods used to detect and quantify 2-hydroxybutyrylated proteins: antibody-based assays and mass spectrometry-based proteomics.

# I. Antibody-Based Detection of 2-Hydroxybutyrylated Proteins

Antibody-based methods are powerful for the specific detection and visualization of 2-hydroxybutyrylated proteins. These techniques rely on antibodies that can recognize either the



2-hydroxybutyryl-lysine modification in a sequence-independent manner (pan-specific) or a specific 2-hydroxybutyrylated lysine residue on a particular protein (site-specific).[7]

## A. Western Blotting

Western blotting is a widely used technique to detect specific proteins in a complex mixture. Using a pan-Kbhb antibody, it can reveal the overall levels of protein 2-hydroxybutyrylation.

Experimental Protocol: Western Blotting for 2-Hydroxybutyrylated Proteins

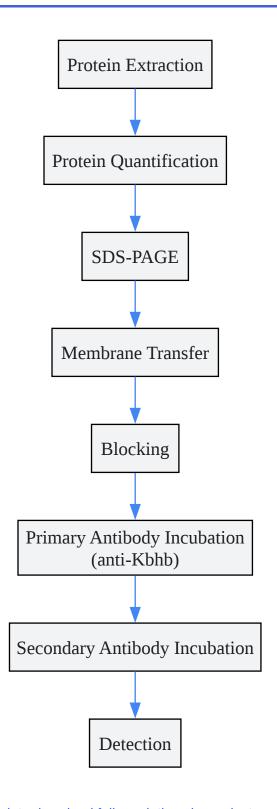
- Sample Preparation (Protein Extraction):
  - For Adherent Cells:
    - 1. Wash cells with ice-cold PBS.
    - 2. Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.
    - 3. Scrape cells and transfer the lysate to a microcentrifuge tube.
    - 4. Incubate on ice for 30 minutes with occasional vortexing.
    - 5. Centrifuge at 16,000 x g for 20 minutes at 4°C.
    - 6. Collect the supernatant containing the protein extract.
  - For Suspension Cells:
    - 1. Pellet cells by centrifugation (e.g., 500 x g for 5 minutes).[8]
    - 2. Wash the cell pellet with ice-cold PBS.[8]
    - 3. Resuspend the pellet in ice-cold lysis buffer.[8]
    - 4. Proceed with incubation and centrifugation as for adherent cells.[9]
  - Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).



- SDS-PAGE and Protein Transfer:
  - 1. Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
  - 2. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
  - 3. Run the gel to separate proteins by size.[9]
  - 4. Transfer the separated proteins to a nitrocellulose or PVDF membrane. For PVDF membranes, pre-soak in methanol.[9]
- Immunoblotting:
  - 1. Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[8][10]
  - 2. Primary Antibody Incubation: Incubate the membrane with a pan-anti-Kbhb antibody (e.g., at a 1:500 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.[2][11]
  - 3. Washing: Wash the membrane three times for 10 minutes each with TBST.
  - 4. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) at the recommended dilution for 1 hour at room temperature.[10][11]
  - 5. Washing: Repeat the washing step.
- Detection:
  - Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.
  - 2. Incubate the membrane with the substrate.
  - 3. Visualize the signal using a CCD imager or X-ray film.[8]

Workflow for Western Blotting





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Caption: Western blotting workflow for detecting 2-hydroxybutyrylated proteins.

# **B.** Immunoaffinity Enrichment



For the identification of specific 2-hydroxybutyrylated proteins or for enriching low-abundance modified proteins, immunoaffinity purification (or immunoprecipitation) is employed. This is often a crucial step before mass spectrometry analysis.

Experimental Protocol: Immunoaffinity Enrichment of 2-Hydroxybutyrylated Peptides

- Protein Extraction and Digestion:
  - Extract proteins from cells or tissues as described for Western blotting.
  - 2. Denature, reduce, and alkylate the proteins.[12]
  - 3. Digest the proteins into peptides using a protease such as trypsin.
- Enrichment:
  - 1. Use anti-β-Hydroxybutyryllysine antibody-conjugated agarose beads.[13]
  - 2. Incubate the digested peptides with the antibody-conjugated beads (e.g., 40 µl of beads per 2 mg of peptides) overnight at 4°C with gentle rotation.[13]
  - 3. Wash the beads several times with wash buffer to remove non-specifically bound peptides.
  - 4. Elute the enriched 2-hydroxybutyrylated peptides from the beads using an elution buffer (e.g., 0.1% trifluoroacetic acid).
- Sample Desalting:
  - 1. Desalt the eluted peptides using a C18 StageTip or ZipTip prior to mass spectrometry analysis.

# **II. Mass Spectrometry-Based Proteomic Analysis**

Mass spectrometry (MS) is a powerful tool for the large-scale identification and quantification of PTMs, including 2-hydroxybutyrylation.[5]

## A. Global Profiling of 2-Hydroxybutyrylation

### Methodological & Application





This approach aims to identify and quantify thousands of 2-hydroxybutyrylation sites in a single experiment.

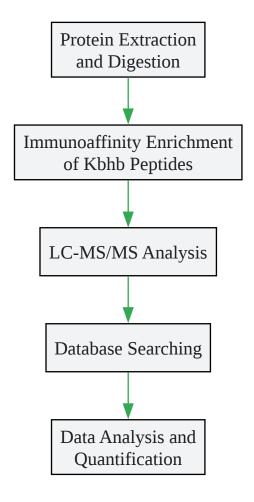
Experimental Protocol: LC-MS/MS Analysis of 2-Hydroxybutyrylated Peptides

- Sample Preparation and Enrichment:
  - 1. Prepare protein extracts and perform tryptic digestion as described previously.
  - 2. Enrich 2-hydroxybutyrylated peptides using immunoaffinity purification.[13][14]
- Liquid Chromatography (LC) Separation:
  - 1. Load the enriched and desalted peptides onto a reverse-phase LC column.
  - 2. Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).[15]
- Tandem Mass Spectrometry (MS/MS):
  - 1. Eluted peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.[12]
  - 2. The mass spectrometer performs cycles of a full MS scan followed by several MS/MS scans on the most abundant precursor ions.
  - 3. In MS/MS, precursor ions are fragmented, and the resulting fragment ions are analyzed to determine the peptide sequence and locate the modification site.
- Data Analysis:
  - The resulting MS/MS spectra are searched against a protein sequence database using software such as MaxQuant or Proteome Discoverer.
  - 2. The search parameters must include 2-hydroxybutyrylation of lysine as a variable modification.



3. Identified peptides and proteins are filtered based on a false discovery rate (FDR) to ensure high confidence.

Workflow for Proteomic Analysis



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Caption: Workflow for mass spectrometry-based proteomics of 2-hydroxybutyrylation.

### **B.** Quantitative Analysis

Quantitative proteomics allows for the comparison of 2-hydroxybutyrylation levels across different samples or conditions. This can be achieved using label-free quantification or stable isotope labeling methods.

Quantitative Data Summary



The following table summarizes representative quantitative proteomics data from studies investigating changes in protein 2-hydroxybutyrylation.

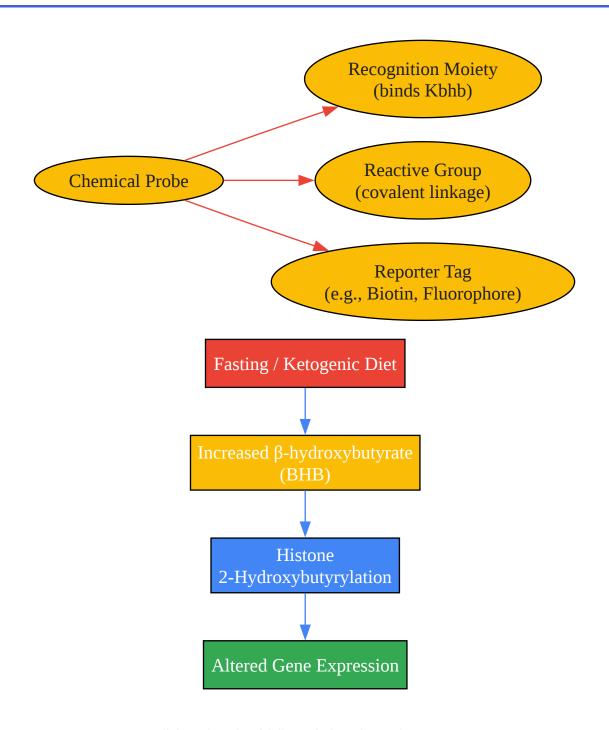
| Study<br>Context                              | Compariso<br>n                     | Number of<br>Identified<br>Kbhb Sites | Number of<br>Identified<br>Kbhb<br>Proteins | Significantl<br>y Changed<br>Sites       | Reference |
|---|------------------------------------|---------------------------------------|---|--|-----------|
| Aging in<br>Mouse<br>Hearts                   | Aged vs.<br>Young                  | 1710                                  | 641   | 183                                      | [1]       |
| AMPKα2<br>Knockout in<br>Mouse<br>Hearts      | Knockout vs.<br>Wildtype           | 1181                                  | 455   | 244                                      | [16]      |
| BHB<br>Treatment in<br>MEF Cells              | BHB-treated<br>vs. Control         | 840                                   | 429   | 42<br>(increased)                        | [15][17]  |
| Tip60<br>Overexpressi<br>on in Human<br>Cells | Overexpressi<br>on vs.<br>Wildtype | 3502                                  | 1050  | 536 (unique<br>to OE), 13<br>(increased) | [18]      |
| Fasting in<br>Mouse Liver                     | Fasted vs.<br>Fed                  | 11                                    | -   | 4-40 fold<br>increase at<br>major sites  | [3]       |

# **III. Chemical Probes for 2-Hydroxybutyrylation**

Chemical probes offer an alternative or complementary approach to antibodies for detecting and identifying modified proteins. While the development of specific probes for 2-hydroxybutyrylation is an emerging area, the general principle involves a molecule with three key components: a recognition element for the modified lysine, a reactive group for covalent attachment to interacting proteins, and a reporter tag for detection or enrichment.

Logical Relationship of a Chemical Probe





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